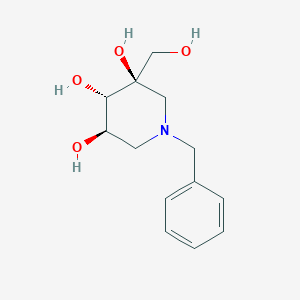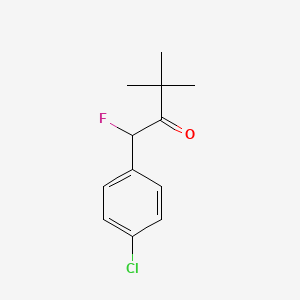
2-Ethynylthiirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylthiirene is a unique organosulfur compound characterized by the presence of a thiirene ring with an ethynyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylthiirene typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of sulfur-containing compounds with acetylene derivatives. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the formation of the thiirene ring without unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety measures due to the reactivity of the ethynyl group.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylthiirene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the triple bond, converting it into a double or single bond.
Substitution: The ethynyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Scientific Research Applications
2-Ethynylthiirene has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its reactivity makes it useful in studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with unique biological activities.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Ethynylthiirene involves its interaction with molecular targets through its reactive ethynyl group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The thiirene ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
2-Ethynylpyridine: Another ethynyl-substituted heterocycle, but with a nitrogen atom in the ring instead of sulfur.
2-Ethynylaniline: Contains an ethynyl group attached to an aniline ring, offering different reactivity due to the presence of the amino group.
Uniqueness: 2-Ethynylthiirene’s uniqueness lies in its combination of a strained thiirene ring and a reactive ethynyl group
Properties
CAS No. |
865888-14-8 |
|---|---|
Molecular Formula |
C4H2S |
Molecular Weight |
82.13 g/mol |
IUPAC Name |
2-ethynylthiirene |
InChI |
InChI=1S/C4H2S/c1-2-4-3-5-4/h1,3H |
InChI Key |
FOOPIQRPLNNFNM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
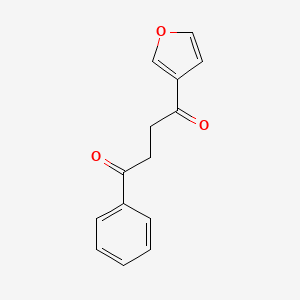

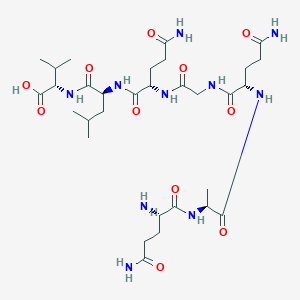
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
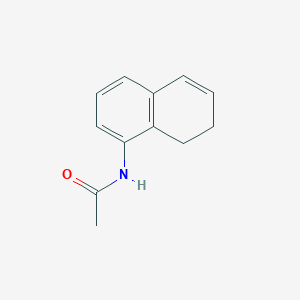
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
